2-Chloro-3,4-dimethyl-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,4-dimethyl-1-nitrobenzene is an aromatic compound with the molecular formula C8H8ClNO2. It is characterized by the presence of a nitro group (-NO2) and a chlorine atom (-Cl) attached to a benzene ring, along with two methyl groups (-CH3). This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-dimethyl-1-nitrobenzene typically involves the nitration of 2-chloro-3,4-dimethylbenzene. This process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. Safety measures are also implemented to handle the corrosive and hazardous nature of the reagents used .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,4-dimethyl-1-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the nitro group and chlorine atom influence the reactivity and orientation of the benzene ring.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Reduction: Hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent.
Major Products:
Reduction: 2-Chloro-3,4-dimethyl-1-aminobenzene.
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3,4-dimethyl-1-nitrobenzene is used in scientific research for various purposes:
Mechanism of Action
The mechanism of action of 2-Chloro-3,4-dimethyl-1-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents:
Electrophilic Aromatic Substitution: The nitro group (-NO2) is an electron-withdrawing group, making the benzene ring less reactive towards electrophiles.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles through the attack of the nucleophile on the carbon atom bonded to the chlorine, leading to the formation of a new carbon-nucleophile bond.
Comparison with Similar Compounds
2-Chloro-1-nitrobenzene: Similar structure but lacks the methyl groups, resulting in different reactivity and applications.
2,4-Dimethyl-1-nitrobenzene: Lacks the chlorine atom, affecting its chemical behavior and uses.
2-Chloro-1-fluoro-4-nitrobenzene: Contains a fluorine atom instead of methyl groups, leading to different chemical properties.
Uniqueness: 2-Chloro-3,4-dimethyl-1-nitrobenzene is unique due to the presence of both chlorine and nitro groups along with two methyl groups, which influence its reactivity and make it a valuable intermediate in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
3-chloro-1,2-dimethyl-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVZYDQFUPEYNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.